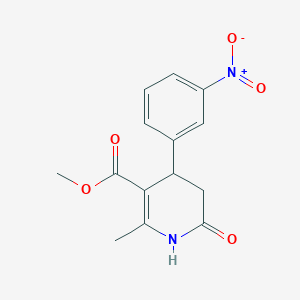
1-(3-methylbenzyl)-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-methylbenzyl)-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide is a chemical compound that has been of great interest in scientific research due to its potential therapeutic applications. This compound is a piperidine-based analog of fentanyl, a synthetic opioid that is commonly used for pain management. However, unlike fentanyl, 1-(3-methylbenzyl)-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide has a more selective action on the mu-opioid receptor, which makes it a promising candidate for the development of new analgesics with fewer side effects.
Mécanisme D'action
The mechanism of action of 1-(3-methylbenzyl)-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide involves its binding to the mu-opioid receptor in the central nervous system. This binding leads to the activation of downstream signaling pathways that result in the inhibition of pain transmission. Unlike traditional opioids, this compound has a more selective action on the mu-opioid receptor, which may reduce the risk of side effects such as respiratory depression and addiction.
Biochemical and Physiological Effects
Studies have shown that 1-(3-methylbenzyl)-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide has potent analgesic effects in animal models of pain. This compound has also been shown to have anti-inflammatory effects, which may further contribute to its analgesic properties. Additionally, this compound has been shown to have minimal effects on cardiovascular and respiratory function, which may make it a safer alternative to traditional opioids.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(3-methylbenzyl)-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide for lab experiments is its high potency and selectivity for the mu-opioid receptor. This makes it a useful tool for studying the role of this receptor in pain transmission and other physiological processes. However, one limitation of this compound is its potential for abuse and addiction, which may require special precautions in lab experiments.
Orientations Futures
1-(3-methylbenzyl)-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide has great potential for the development of new analgesics with fewer side effects. Future research directions may include the optimization of the synthesis method to improve yield and purity of the final product. Additionally, further studies may be needed to fully understand the mechanism of action of this compound and its potential for the treatment of other conditions such as depression and anxiety. Finally, the development of new formulations and delivery methods may be explored to improve the safety and efficacy of this compound for clinical use.
Méthodes De Synthèse
The synthesis of 1-(3-methylbenzyl)-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide involves several steps, including the reaction of 3-methylbenzyl chloride with 2-furanmethanamine to form the intermediate 3-methylbenzyl-2-furanmethanamine. This intermediate is then reacted with piperidine-4-carboxylic acid to form the final product. This method has been optimized to yield high purity and high yield of the final product.
Applications De Recherche Scientifique
1-(3-methylbenzyl)-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. One of the main areas of research has been its use as an analgesic, due to its selective action on the mu-opioid receptor. Studies have shown that this compound has potent analgesic effects in animal models of pain, and it may have fewer side effects than traditional opioids such as morphine.
Propriétés
IUPAC Name |
1-[(3-methylphenyl)methyl]-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-15-4-2-5-16(12-15)14-21-9-7-17(8-10-21)19(22)20-13-18-6-3-11-23-18/h2,4-5,12,17-18H,3,6-11,13-14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBHSFAMWNDZDFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCC(CC2)C(=O)NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methylbenzyl)-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-[ethyl(methyl)amino]nicotinamide](/img/structure/B4928250.png)
![N-cyclopropyl-4-[4-(methylsulfonyl)-1-piperazinyl]-4-oxobutanamide](/img/structure/B4928261.png)
![N-ethyl-1,5-dimethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-1H-pyrazole-3-carboxamide](/img/structure/B4928267.png)

![N-[1-{[(3-acetylphenyl)amino]carbonyl}-2-(4,5-dimethoxy-2-nitrophenyl)vinyl]-4-methoxybenzamide](/img/structure/B4928269.png)
![2-[4-(4-propoxyphenyl)-1H-imidazol-1-yl]acetohydrazide](/img/structure/B4928279.png)
![2-({[(2-methoxyethyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4928292.png)

![N,N,N'-trimethyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-1,2-ethanediamine](/img/structure/B4928305.png)

![5-imino-6-[3-methoxy-4-(2-phenoxyethoxy)benzylidene]-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4928318.png)
![ethyl [2,2,2-trifluoro-1-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B4928321.png)
![4-[12-(4-methylphenyl)dodecanoyl]morpholine](/img/structure/B4928323.png)